N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, a pyrazine ring, and a cyclopentyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a pyrazine ring further enhances the compound’s potential for various applications in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with a thiazole derivative under specific reaction conditions. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction . The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazine rings .
Scientific Research Applications
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its anticancer properties and its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties
Comparison with Similar Compounds
N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can be compared with other thiazole and pyrazine derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
The uniqueness of this compound lies in the combination of the thiazole and pyrazine rings with a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-cyclopentyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(16-9-3-1-2-4-9)11-8-19-13(17-11)10-7-14-5-6-15-10/h5-9H,1-4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYDRDGNKZHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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